molecular formula C12H13NO8 B14065988 3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid CAS No. 102038-87-9

3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid

Cat. No.: B14065988
CAS No.: 102038-87-9
M. Wt: 299.23 g/mol
InChI Key: PCFFYQSPGPEFIC-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- is a complex organic compound featuring a benzoic acid core with additional functional groups that enhance its chemical reactivity and potential applications. This compound is notable for its unique structure, which includes carboxymethyl and dihydroxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- typically involves multi-step organic reactions. One common method includes the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions to form the intermediate benzoic acid . This intermediate can then undergo further functionalization to introduce the bis(carboxymethyl)amino and dihydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and dihydroxy groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog with a single carboxyl group.

    Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group.

    Phthalic acid: Features two carboxyl groups on an aromatic ring.

Uniqueness

Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- is unique due to its combination of carboxymethyl and dihydroxy groups, which confer distinct chemical reactivity and potential for diverse applications. This compound’s structure allows for multiple functionalizations, making it a valuable molecule in synthetic chemistry and various industrial applications .

Properties

CAS No.

102038-87-9

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

IUPAC Name

3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C12H13NO8/c14-8-2-6(12(20)21)1-7(11(8)19)3-13(4-9(15)16)5-10(17)18/h1-2,14,19H,3-5H2,(H,15,16)(H,17,18)(H,20,21)

InChI Key

PCFFYQSPGPEFIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C(=O)O

Origin of Product

United States

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